molecular formula C27H41Cl2N5O4S B2377654 (S,R,S)-AHPC-C4-NH2 (dihydrochloride) CAS No. 2341796-78-7

(S,R,S)-AHPC-C4-NH2 (dihydrochloride)

Cat. No. B2377654
CAS RN: 2341796-78-7
M. Wt: 602.62
InChI Key: QBJGQVIKGJREIR-IYCRVZLISA-N
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Description

The compound “(S,R,S)-AHPC-C4-NH2 (dihydrochloride)” is a chiral compound based on its name. Chiral compounds are molecules that cannot be superimposed on their mirror images. They often play important roles in biological systems .


Synthesis Analysis

While specific synthesis methods for “(S,R,S)-AHPC-C4-NH2 (dihydrochloride)” were not found, chiral compounds are typically synthesized using methods such as asymmetric hydrogenation .


Molecular Structure Analysis

The “(S,R,S)” in the compound’s name suggests it has three chiral centers. The “R” and “S” labels are used to denote the absolute configuration of the chiral centers .


Chemical Reactions Analysis

Asymmetric hydrogenation is a common reaction involving chiral compounds . It uses a small amount of a chiral molecular catalyst to produce enantio-enriched compounds .

Scientific Research Applications

Catalytic Applications

  • Pt/C Synthesis from Ammonium Hexachloroplatinate (AHCP) : Ammonium hexachloroplatinate (AHCP, (NH4)2PtCl6) is utilized for synthesizing Pt/C catalysts, relevant in proton exchange membrane fuel cells (PEMFCs). AHCP's low decomposition temperature and high aqueous solubility make it a preferred choice. High-resolution transmission electron microscopy (HRTEM) characterized Pt particle sizes and distribution, demonstrating excellent dispersion and an electrochemically active area suitable for fuel cell electrodes (Verde et al., 2005).

Biochemical and Cellular Functions

  • Role of AhpC in Mycobacterium tuberculosis : Alkylhydroperoxidase C (AhpC) in Mycobacterium tuberculosis contains unique cysteine residues crucial for its antioxidative function. It protects various substrates, including DNA, from oxidative damage. This study highlights the importance of cysteine residues in AhpC's activity and suggests a unique disulphide-relay reaction mechanism (Chauhan & Mande, 2002).
  • AhpC's Role in E. coli Iron Metabolism : Escherichia coli alkyl hydroperoxide reductase subunit C (AhpC) plays a role beyond detoxifying peroxides. It's involved in iron metabolism, particularly affecting enterobactin production, a siderophore crucial under iron-limiting conditions. This highlights AhpC's involvement in broader cellular processes (Ma & Payne, 2012).

Material Synthesis and Applications

  • Silicon-Based Ceramics from Polymer Precursors : Hyperbranched polycarbosilane was used as a precursor for both inorganic/organic hybrid materials and inorganic solids with unusual microstructures. This includes the synthesis of silicon carbide (SiC) and SiC-fiber-reinforced composites. The study provides insights into the synthesis of advanced materials from polymer precursors (Interrante et al., 2002).

Biomedical Research

  • Adamantyl-Substituted Retinoid-Related Molecules : This study investigates molecules similar to (S,R,S)-AHPC-C4-NH2 in their ability to induce apoptosis in cancer cells. These molecules, like CD437/AHPN and 3-Cl-AHPC/MM002, bind to the orphan nuclear receptor small heterodimer partner (SHP) and influence the formation of a corepressor complex. The results provide a basis for understanding how similar molecules might interact with cellular components to induce apoptosis (Farhana et al., 2007).

Future Directions

While specific future directions for “(S,R,S)-AHPC-C4-NH2 (dihydrochloride)” are not available, research in the field of chiral compounds is ongoing. For example, advances in asymmetric hydrogenation have changed the synthetic approach to producing performance chemicals . Additionally, polymeric micelles, which are nano-sized drug delivery carrier systems composed of biocompatible and biodegradable amphiphilic block copolymers, are being explored for the treatment and diagnosis of various conditions .

properties

IUPAC Name

(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N5O4S.2ClH/c1-17-23(37-16-30-17)19-10-8-18(9-11-19)14-29-25(35)21-13-20(33)15-32(21)26(36)24(27(2,3)4)31-22(34)7-5-6-12-28;;/h8-11,16,20-21,24,33H,5-7,12-15,28H2,1-4H3,(H,29,35)(H,31,34);2*1H/t20-,21+,24-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJGQVIKGJREIR-IYCRVZLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCN)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCN)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41Cl2N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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